molecular formula C25H31N3O4 B2364562 [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate CAS No. 1031060-92-0

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate

Cat. No. B2364562
CAS RN: 1031060-92-0
M. Wt: 437.54
InChI Key: WASRXVGNCUBMMY-UHFFFAOYSA-N
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Description

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H31N3O4 and its molecular weight is 437.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate represents a class of chemicals that has been explored for various applications in synthesis and medicinal chemistry. Research in this area primarily focuses on the synthesis of novel compounds with potential therapeutic properties.

  • Synthesis of Central Nervous System Depressants : Various 1-arylcyclohexylamines, synthesized for evaluation as central nervous system depressants, show that the compound's structural class is significant for developing potential therapeutic agents. This includes methods for preparing these compounds, indicating their relevance in medicinal chemistry (Maddox, Godefroi, & Parcell, 1965).

  • Potential Vasodilation Properties : The synthesis of 3-pyridinecarboxylates, through aromatic nucleophilic substitution reactions, highlights the exploration of compounds with potential vasodilation properties. This research suggests that the structural features of these compounds, including the cyclohexylamine moiety, could contribute to significant biological activities (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

  • Asymmetric Synthesis of Piperidine Alkaloids : The use of cycloheptyl derivatives in the asymmetric synthesis of piperidine alkaloids showcases the application of similar structures in producing chiral building blocks for alkaloid synthesis. This demonstrates the compound's relevance in the synthesis of complex natural products and pharmaceuticals (Celestini, Danieli, Lesma, Sacchetti, Silvani, Passarella, & Virdis, 2002).

  • Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids : Research into carbocyclic β-amino acids, which share structural motifs with the compound , indicates the importance of these structures in developing bioactive molecules with potential antifungal, antibacterial, and analgesic properties (Kiss & Fülöp, 2014).

  • Designing Poly-Substituted Piperidines : Studies on the synthesis of poly-substituted piperidines, utilizing cyclohydrocarbonylation strategies, underscore the versatility of cyclohexylamine derivatives in constructing complex and functionalized piperidines. These compounds are crucial for pharmaceutical development and natural product synthesis (Arena, Zill, Salvadori, Girard, Mann, & Taddei, 2011).

properties

IUPAC Name

[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c26-19-25(14-6-1-2-7-15-25)27-22(29)18-32-24(31)21-12-16-28(17-13-21)23(30)11-10-20-8-4-3-5-9-20/h3-5,8-11,21H,1-2,6-7,12-18H2,(H,27,29)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASRXVGNCUBMMY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C#N)NC(=O)COC(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.